2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dichloro-1,3-benzothiazole
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Overview
Description
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dichloro-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,7-dichlorobenzo[d]thiazole is Mycobacterium tuberculosis . This compound has been found to have significant anti-tubercular activity .
Mode of Action
For instance, they can inhibit the growth of Mycobacterium tuberculosis by interfering with its metabolic processes .
Biochemical Pathways
It is likely that the compound affects the pathways related to the metabolism and growth of mycobacterium tuberculosis .
Result of Action
The result of the action of 2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,7-dichlorobenzo[d]thiazole is the inhibition of the growth of Mycobacterium tuberculosis . This leads to a decrease in the severity of tuberculosis infection.
Preparation Methods
The synthesis of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dichloro-1,3-benzothiazole typically involves multi-step procedures. One common synthetic route includes the reaction of 1,3-benzothiazole derivatives with piperazine under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for large-scale production.
Chemical Reactions Analysis
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dichloro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorine atoms, using reagents like sodium methoxide.
Scientific Research Applications
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dichloro-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
3-(piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
2-(4-(4-(1,2-benzothiazol-3-yl)piperazin-1-yl)butyl)-1H-isoindole-1,3(2H)-dione: Studied for its potential antipsychotic effects.
(3aR,4S,7R,7aS)-2-{(1R,2S)-2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-ylMethyl]cyclohexylMethyl}hexahydro-4,7-Methano-2H-isoindole-1,3-dione hydrochloride: Another compound with potential therapeutic applications.
The uniqueness of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dichloro-1,3-benzothiazole lies in its specific structural features and the combination of benzothiazole and piperazine moieties, which contribute to its diverse biological activities.
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dichloro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4S2/c19-11-5-6-12(20)16-15(11)22-18(26-16)24-9-7-23(8-10-24)17-21-13-3-1-2-4-14(13)25-17/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPWUNXRFKPNSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(C=CC(=C5S4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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